PF-03463275

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

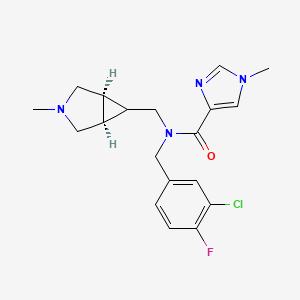

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLOBHXXQOZRKK-YIONKMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@H](C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173239-39-8 | |

| Record name | PF-03463275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173239398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03463275 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-03463275 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6T9EE6UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-03463275

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter 1 (GlyT1), a member of the solute carrier 6 (SLC6) family of transporters.[1][2] Its mechanism of action centers on the modulation of glutamatergic neurotransmission through the potentiation of N-methyl-D-aspartate receptor (NMDAR) activity. By blocking the reuptake of glycine from the synaptic cleft, this compound elevates extracellular glycine levels.[1] Glycine acts as an essential co-agonist at the NMDAR, and its increased availability enhances NMDAR-mediated neuronal signaling. This mechanism has been investigated for its therapeutic potential in treating cognitive impairments associated with schizophrenia (CIAS), a condition linked to NMDAR hypofunction.[3][4]

Core Mechanism of Action: GlyT1 Inhibition and NMDAR Potentiation

The primary molecular target of this compound is the glycine transporter 1 (GlyT1), encoded by the SLC6A9 gene.[1] GlyT1 is crucial for maintaining low extracellular glycine concentrations in the central nervous system, particularly in glutamatergic synapses.

This compound competitively binds to GlyT1, inhibiting its function.[2] This inhibition leads to a decrease in glycine clearance from the synaptic cleft, resulting in an accumulation of synaptic glycine. The elevated glycine levels enhance the activation of NMDARs, for which glycine is an obligatory co-agonist alongside glutamate.[1] The potentiation of NMDAR signaling is hypothesized to improve synaptic plasticity and ameliorate the cognitive deficits observed in schizophrenia.[3][4]

The selectivity of this compound for GlyT1 over the glycine transporter 2 (GlyT2) is a key feature, as GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal cord.[2]

Signaling Pathway

The following diagram illustrates the core signaling pathway affected by this compound.

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Species | Assay Method | Reference |

|---|---|---|---|---|

| Ki (GlyT1) | 11.6 nM | Human | Radioligand Binding Assay | [2] |

| IC50 (GlyT2) | > 10 µM | Human | Not Specified | Not Specified |

Table 2: In Vivo GlyT1 Receptor Occupancy in Humans (Schizophrenia Patients)

| This compound Dose (BID) | Mean GlyT1 Occupancy | Method | Radiotracer | Reference |

|---|---|---|---|---|

| 10 mg | ~44% | PET | 18F-MK-6577 | [3] |

| 20 mg | ~61% | PET | 18F-MK-6577 | [3] |

| 40 mg | ~76% | PET | 18F-MK-6577 | [3] |

| 60 mg | ~83% | PET | 18F-MK-6577 |[3] |

Table 3: Clinical Effects on Neuroplasticity and Cognition

| Endpoint | Dose | Population | Key Finding | Reference |

|---|---|---|---|---|

| Long-Term Potentiation (LTP) | 40 mg BID | Schizophrenia Patients | Peak enhancement of LTP | [3][5] |

| Working Memory Accuracy | 40 mg BID | Healthy Subjects | Significant improvement |[3] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro GlyT1 Competitive Binding Assay (General Protocol)

While the specific protocol for this compound is not publicly detailed, a general approach for determining the binding affinity of inhibitors to GlyT1 involves a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the human GlyT1 transporter.

Materials:

-

HEK293 cells stably expressing human GlyT1.

-

Radioligand (e.g., [3H]glycine or a potent, selective GlyT1 inhibitor radiolabeled).

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Scintillation fluid and counter.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells expressing GlyT1 are prepared by homogenization and centrifugation.

-

Assay Setup: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive binding assay.

In Vivo GlyT1 Receptor Occupancy using PET

Objective: To quantify the dose-dependent occupancy of GlyT1 by this compound in the human brain.

Study Design: A clinical trial (NCT01911676) involving patients with schizophrenia and healthy subjects.[3]

Materials:

-

This compound at various oral doses (10, 20, 40, 60 mg BID).

-

18F-MK-6577, a selective radiotracer for GlyT1.

-

PET/CT scanner.

Methodology:

-

Subject Dosing: Subjects receive a specific dose of this compound twice daily (BID) to reach steady-state plasma concentrations.

-

Radiotracer Administration: A bolus of 18F-MK-6577 is administered intravenously.

-

PET Imaging: Dynamic PET scans are acquired over a period of approximately 90-120 minutes to measure the time-activity curves of the radiotracer in various brain regions.

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma, which serves as the input function for kinetic modeling.

-

Data Analysis: The regional time-activity curves are fitted to a kinetic model (e.g., a two-tissue compartment model) to estimate the total distribution volume (VT) of the radiotracer.

-

Occupancy Calculation: Receptor occupancy is calculated by comparing the VT at baseline (placebo) with the VT after this compound administration for each brain region.

Caption: Workflow for PET receptor occupancy study.

Assessment of Long-Term Potentiation (LTP) using Visual Evoked Potentials (VEP)

Objective: To measure the effect of this compound on a neurophysiological marker of synaptic plasticity.

Study Design: Part of the clinical trial NCT01911676.[3]

Materials:

-

Electroencephalography (EEG) system.

-

Visual stimulation paradigm (e.g., checkerboard pattern).

Methodology:

-

Baseline VEP Recording: Baseline visual evoked potentials are recorded in response to a standard visual stimulus (e.g., a reversing checkerboard pattern presented at a low frequency).

-

Tetanic Stimulation: A high-frequency visual stimulation ("photic tetanus") is delivered to induce LTP-like plasticity.

-

Post-Tetanus VEP Recording: VEPs are recorded again at multiple time points after the tetanic stimulation using the same standard stimulus as in the baseline.

-

Data Processing: EEG data is filtered, segmented, and averaged to extract the VEP waveforms. The amplitudes and latencies of specific VEP components (e.g., N1b) are measured.

-

LTP Quantification: The change in the amplitude of the VEP components from baseline to post-tetanus recordings is calculated to quantify the degree of LTP.

Caption: Workflow for VEP-based LTP measurement.

Conclusion

This compound is a well-characterized selective inhibitor of GlyT1. Its mechanism of action, involving the potentiation of NMDAR function through the elevation of synaptic glycine, is supported by robust preclinical and clinical data. Quantitative in vivo studies have established a clear relationship between oral dosage, plasma concentration, and target engagement in the human brain. Furthermore, the observed effects on long-term potentiation and working memory in clinical trials provide evidence of the functional consequences of GlyT1 inhibition by this compound. This body of evidence provides a strong rationale for the investigation of this compound as a potential therapeutic agent for cognitive impairments in schizophrenia.

References

- 1. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. med.upenn.edu [med.upenn.edu]

A Comprehensive Technical Guide to the GlyT1 Inhibitor PF-03463275

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03463275 is a potent, selective, and orally bioavailable small molecule inhibitor of the glycine transporter type 1 (GlyT1). Developed by Pfizer, it has been investigated for its therapeutic potential in treating the cognitive and negative symptoms associated with schizophrenia. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Mechanism of Action

This compound is a competitive and reversible inhibitor of GlyT1. GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating extracellular glycine concentrations. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia. By inhibiting GlyT1, this compound increases synaptic glycine levels, which in turn enhances NMDA receptor function and potentiates glutamatergic neurotransmission. This is hypothesized to ameliorate the cognitive deficits and negative symptoms of schizophrenia.

dot

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Pharmacology

| Parameter | Value | Species | Notes |

| Ki (GlyT1) | 11.6 nM | Human | Competitive inhibitor.[1][2] |

| IC50 (GlyT2) | > 10 µM | Human | Demonstrates high selectivity for GlyT1 over GlyT2. |

Table 2: In Vivo Efficacy

| Model | Endpoint | Dose | Result | Species |

| L-687,414-induced hyperlocomotion | Reversal of hyperlocomotion | ED50 = 0.8 mg/kg | Dose-dependent reversal. | Mice |

Table 3: Clinical Pharmacokinetics & Target Occupancy (in Schizophrenia Patients)

| Dose (BID) | Mean GlyT1 Occupancy | Notes |

| 10 mg | ~44% | Linear dose-related occupancy.[3][4] |

| 20 mg | ~61% | [3][4] |

| 40 mg | ~76% | Peak effect on long-term potentiation (LTP) observed at this dose.[3][4] |

| 60 mg | ~83% | [3][4] |

Table 4: Clinical Trial Outcomes

| Study Population | Intervention | Key Findings |

| Healthy Subjects & Schizophrenia Patients | This compound (10, 20, 40, 60 mg BID) | Well-tolerated. Improved working memory accuracy in healthy subjects. Increased LTP in schizophrenia patients, with a peak effect at 40 mg BID. Did not attenuate ketamine-induced psychotomimetic effects.[3][4] |

| Schizophrenia Patients | This compound (40 or 60 mg BID) + Cognitive Training (CT) | Combination was feasible, safe, and well-tolerated. Did not produce greater improvement in cognitive impairments compared to CT alone.[5][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro GlyT1 Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for GlyT1.

-

Membrane Preparation:

-

CHO-K1 cells stably overexpressing human GlyT1a are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96- or 384-well plate format.

-

To each well, add the cell membrane preparation, the radioligand (e.g., [3H]glycine or a specific GlyT1 inhibitor radioligand), and varying concentrations of the test compound (this compound) or vehicle.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known GlyT1 inhibitor.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values are determined by non-linear regression analysis of the competition binding data.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

In Vivo NMDA Receptor Antagonist-Induced Hyperlocomotion Model

This model is used to assess the potential antipsychotic-like activity of a compound.

-

Animals:

-

Male mice (e.g., C57BL/6) are habituated to the testing room and open-field arenas.

-

-

Drug Administration:

-

Animals are pre-treated with either vehicle or varying doses of this compound via the desired route of administration (e.g., subcutaneous or oral).

-

After a specified pre-treatment time, animals are challenged with an NMDA receptor antagonist, such as L-687,414 or MK-801, to induce hyperlocomotion.

-

-

Behavioral Assessment:

-

Immediately after the challenge, mice are placed individually into open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

The total locomotor activity is calculated for each animal.

-

The effect of this compound on reversing the antagonist-induced hyperlocomotion is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

The ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.

-

dot

Caption: Workflow for the in vivo hyperlocomotion experiment.

Clinical PET Imaging for GlyT1 Occupancy

This protocol was used to determine the in vivo occupancy of GlyT1 by this compound in the human brain.[3][4]

-

Participants:

-

Healthy volunteers and patients with schizophrenia.

-

-

Radiotracer:

-

[18F]MK-6577, a selective PET radioligand for GlyT1.

-

-

Study Design:

-

A baseline PET scan is performed to measure GlyT1 availability before drug administration.

-

Participants are then treated with this compound (or placebo) for a specified duration to reach steady-state plasma concentrations.

-

A second PET scan is conducted post-treatment to measure GlyT1 availability in the presence of the drug.

-

-

PET Scan Procedure:

-

A bolus injection of [18F]MK-6577 is administered intravenously.

-

Dynamic PET data are acquired over a period of approximately 90-120 minutes.

-

Arterial blood sampling is performed to measure the radiotracer concentration in plasma, which serves as the input function for kinetic modeling.

-

-

Data Analysis:

-

PET data are reconstructed and co-registered with anatomical MRI scans for region-of-interest (ROI) delineation.

-

Time-activity curves are generated for various brain regions.

-

Kinetic modeling (e.g., two-tissue compartmental model or Logan graphical analysis) is used to estimate the total distribution volume (VT) of the radiotracer in different brain regions.

-

GlyT1 occupancy is calculated as the percentage reduction in VT from baseline to post-treatment scans.

-

Clinical fMRI Study of Working Memory

This study aimed to assess the effects of this compound on working memory-related brain activity.[3]

-

Participants:

-

Healthy volunteers.

-

-

Task Paradigm:

-

A working memory task, such as the N-back task (e.g., 1-back or 2-back), is presented to the participants during the fMRI scan.

-

In the N-back task, participants are shown a sequence of stimuli and must indicate whether the current stimulus is the same as the one presented 'N' trials previously.

-

-

Study Design:

-

Participants are treated with this compound or placebo.

-

In some study designs, a ketamine challenge is administered to induce a state of NMDA receptor hypofunction, and the ability of this compound to attenuate the effects of ketamine on brain activation and task performance is assessed.

-

-

fMRI Acquisition:

-

Blood-oxygen-level-dependent (BOLD) fMRI data are acquired while participants perform the working memory task.

-

High-resolution anatomical images are also acquired.

-

-

Data Analysis:

-

fMRI data are preprocessed, including motion correction, spatial normalization, and smoothing.

-

Statistical analysis is performed to identify brain regions showing significant activation during the working memory task.

-

The effects of this compound, ketamine, and their interaction on BOLD signal changes in specific brain regions (e.g., dorsolateral prefrontal cortex) and on behavioral performance (accuracy, reaction time) are evaluated.

-

Conclusion

This compound is a well-characterized GlyT1 inhibitor that has demonstrated target engagement in the central nervous system in both preclinical and clinical studies. While it has shown promise in modulating neuroplasticity and improving working memory in certain contexts, a clinical trial combining it with cognitive training did not show a synergistic effect on cognitive impairment in schizophrenia. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug development for psychiatric disorders.

References

- 1. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PF-03463275: A GlyT1 Inhibitor for Schizophrenia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-03463275 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1) developed by Pfizer for the potential treatment of schizophrenia. The rationale for its development is rooted in the glutamatergic hypofunction hypothesis of schizophrenia, which posits that enhancing N-methyl-D-aspartate receptor (NMDAR) signaling through increased synaptic glycine concentrations could ameliorate the cognitive and negative symptoms of the disorder. This technical guide details the discovery, preclinical development, and clinical evaluation of this compound, providing a comprehensive overview of its pharmacological profile, experimental methodologies, and developmental history.

Discovery and Lead Optimization

The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified a cis-substituted cyclohexyl N-methyl imidazo amide as a highly potent and selective GlyT1 inhibitor.[1] This initial hit, however, exhibited limited cell membrane permeability. Subsequent lead optimization efforts focused on improving this property while maintaining high affinity for GlyT1 and a favorable safety profile.

Structure-activity relationship (SAR) studies led to the synthesis of a series of heteroaryl amides.[1] These efforts culminated in the identification of this compound, which demonstrated improved permeability in the Madin-Darby canine kidney (MDCK) cell-based assay compared to the initial lead compound.[1]

Mechanism of Action

This compound is a competitive and reversible inhibitor of GlyT1.[1] By blocking the reuptake of glycine from the synaptic cleft, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the NMDAR.[2][3] This enhancement of NMDAR-mediated neurotransmission is the primary mechanism through which this compound was hypothesized to improve the symptoms of schizophrenia.[2][3] Cryo-electron microscopy studies have provided insights into the structural basis of its inhibitory mechanism, revealing specific binding pockets within the GlyT1 transporter.[4]

Figure 1: Signaling pathway of this compound's mechanism of action.

Preclinical Pharmacology

In Vitro Profile

This compound exhibits high affinity for the human GlyT1 transporter with a reported Ki value of 11.6 nM.[1] It is highly selective for GlyT1 over the glycine transporter 2 (GlyT2), with an IC50 for GlyT2 greater than 10 µM.[1] The compound also demonstrated favorable stability in human liver microsomes.[1]

| Parameter | Value | Reference |

| GlyT1 Ki | 11.6 nM | [1] |

| GlyT2 IC50 | > 10 µM | [1] |

| Human Liver Microsomal Half-life | 80 min | [1] |

In Vivo Efficacy in Animal Models

In preclinical studies, this compound demonstrated the ability to increase glycine concentrations in the cerebrospinal fluid (CSF) of rats, a key indicator of target engagement in the central nervous system.[1] The dose required to achieve a 200% increase in CSF glycine (ED200) was 3.5 mg/kg administered orally.[1] Furthermore, this compound was shown to reverse working memory deficits induced by the NMDAR antagonist ketamine in non-human primates.[5] Animal models of schizophrenia have shown that GlyT1 inhibitors can have beneficial effects on behaviors analogous to the positive, negative, and cognitive symptoms of the disorder.[3][4]

Pharmacokinetics

Pharmacokinetic studies in rats and monkeys revealed that this compound has low plasma clearance and good oral bioavailability.[6] In humans, a Phase 1 study with single and multiple ascending doses in healthy volunteers and patients with schizophrenia showed that the pharmacokinetic profile supported once-daily dosing.[1]

| Species | Route | Key Findings | Reference |

| Rat | Oral | Good oral bioavailability, low plasma clearance. ED200 for CSF glycine elevation at 3.5 mg/kg. | [1][6] |

| Monkey | Oral | Low plasma clearance. | [6] |

| Human | Oral | Pharmacokinetic profile supports once-daily dosing. | [1] |

Clinical Development

This compound progressed into Phase 2 clinical trials to evaluate its efficacy and safety in patients with schizophrenia.

Phase 2 Study: NCT01911676

This study investigated the potential of this compound to enhance the effects of cognitive training in patients with schizophrenia.[7] Positron Emission Tomography (PET) imaging was used to assess the dose-dependent occupancy of GlyT1 in the brain. The results showed that oral doses of 10, 20, 40, and 60 mg twice daily resulted in approximately 44%, 61%, 76%, and 83% GlyT1 occupancy, respectively.[8] The study concluded that while this compound was well-tolerated, it did not produce a greater improvement in cognitive impairment associated with schizophrenia compared to cognitive training alone.[7]

| Dose (BID) | GlyT1 Occupancy |

| 10 mg | ~44% |

| 20 mg | ~61% |

| 40 mg | ~76% |

| 60 mg | ~83% |

Phase 2 Study: NCT00977522

This study was designed to evaluate this compound as an add-on therapy for persistent negative symptoms in outpatients with schizophrenia.[4] However, the trial was terminated in 2010. The reasons for termination were cited as unspecified scientific reasons and safety concerns.[1][9] As of the date of this document, a detailed public statement from Pfizer with specific reasons for the termination has not been identified.

Experimental Protocols

GlyT1 Radioligand Binding Assay

A detailed protocol for a representative GlyT1 radioligand binding assay is provided below. This is a generalized protocol, and specific parameters may have been adapted for the characterization of this compound.

Figure 2: Experimental workflow for a GlyT1 radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes expressing human GlyT1 are prepared from a stable cell line (e.g., CHO or HEK293 cells). Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.[10]

-

Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a specific radioligand for GlyT1 (e.g., [3H]N-methyl-SSR504734) and varying concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter mat.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known GlyT1 inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for CSF Glycine Measurement

This protocol outlines the general procedure for measuring CSF glycine levels in rats.

Protocol:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the cisterna magna of an anesthetized rat.[8]

-

Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).[11]

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after oral administration of this compound or vehicle.[11]

-

Glycine Analysis: The concentration of glycine in the dialysate samples is determined using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[8][12]

-

Data Analysis: The change in CSF glycine concentration from baseline is calculated for each time point after drug administration. The ED200, the dose that produces a 200% increase in CSF glycine, can be determined from the dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective GlyT1 inhibitor that emerged from a focused lead optimization program. Its development was based on a strong scientific rationale targeting the glutamatergic system in schizophrenia. While preclinical studies demonstrated promising target engagement and efficacy in relevant animal models, the clinical development program yielded mixed results. The failure to demonstrate significant cognitive improvement in a Phase 2 trial and the termination of another trial for negative symptoms highlight the challenges of translating preclinical findings in this complex disorder to clinical efficacy. The development history of this compound provides valuable insights for future drug discovery efforts targeting GlyT1 and the glutamatergic system in schizophrenia.

References

- 1. researchgate.net [researchgate.net]

- 2. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PF-3463275 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 6. discmedicine.com [discmedicine.com]

- 7. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 10. pdspdb.unc.edu [pdspdb.unc.edu]

- 11. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

PF-03463275: A Technical Guide for Researchers

An In-depth Examination of the Structure, Chemical Properties, and Mechanism of Action of the Selective Glycine Transporter 1 (GlyT1) Inhibitor, PF-03463275.

Introduction

This compound is a potent, selective, and competitive reversible inhibitor of the glycine transporter type 1 (GlyT1) that has been investigated for its therapeutic potential in treating the cognitive impairments associated with schizophrenia. By blocking the reuptake of glycine from the synaptic cleft, this compound elevates extracellular glycine levels. This enhancement of glycine availability potentiates the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a structurally complex small molecule with a defined stereochemistry. Its core structure is a heteroaryl amide.

| Identifier | Value | Source |

| IUPAC Name | (1R,5S,6r)-N-(4-chloro-3-fluorobenzyl)-N-((1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)-1-methyl-1H-imidazole-4-carboxamide | [1] |

| Molecular Formula | C₁₉H₂₂ClFN₄O | [2] |

| Molecular Weight | 376.86 g/mol | [2] |

| SMILES | O=C(C(N=C1)=CN1C)N(CC(C=C2)=CC(Cl)=C2F)C[C@@H]3--INVALID-LINK--([H])[C@@]3([H])CN4C | [3] |

| InChI Key | KYLOBHXXQOZRKK-QDMKHBRRSA-N | [1] |

Physicochemical Data

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of available data for this compound.

| Property | Value | Notes | Source |

| AlogP | 2.66 | Calculated octanol-water partition coefficient. | [4] |

| pKa | Not available | Experimental data not found in the searched literature. | |

| Aqueous Solubility | ≥ 0.83 mg/mL (2.20 mM) | In 10% DMSO / 90% (20% SBE-β-CD in Saline). Intrinsic aqueous solubility data not available. | [3] |

| Hydrogen Bond Acceptors | 4 | Calculated. | [4] |

| Hydrogen Bond Donors | 0 | Calculated. | [4] |

| Polar Surface Area | 41.37 Ų | Calculated. | [4] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the GlyT1 transporter. GlyT1 is predominantly expressed on glial cells surrounding glutamatergic synapses and is responsible for clearing glycine from the synaptic cleft. Glycine is an essential co-agonist for the NMDA receptor; both glycine and glutamate must bind to the receptor for it to become fully activated.

In conditions like schizophrenia, NMDA receptor hypofunction is a key pathological feature contributing to cognitive deficits. By inhibiting GlyT1, this compound increases the concentration of synaptic glycine, thereby enhancing NMDA receptor activation. This potentiation of NMDA-mediated neurotransmission is believed to improve synaptic plasticity and, consequently, cognitive function[5][6].

Experimental Protocols

This section details methodologies for key experiments relevant to the characterization of this compound.

GlyT1 Inhibition Assay (MS Binding Assay)

This protocol describes a competitive binding assay using mass spectrometry (MS) to determine the affinity of test compounds for GlyT1. This method is adapted from principles described for MS-based binding assays for glycine transporters[3][7].

Objective: To determine the inhibitory constant (Ki) of this compound for GlyT1.

Materials:

-

Cell membranes prepared from HEK293 cells overexpressing human GlyT1.

-

A known high-affinity GlyT1 ligand to act as a reporter (e.g., Org24598).

-

This compound or other test compounds.

-

Assay Buffer (e.g., Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Liquid chromatography-mass spectrometry (LC-MS) system.

Methodology:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Binding Reaction: In each well of a 96-well plate, combine the GlyT1-expressing cell membranes, a fixed concentration of the reporter ligand, and the various concentrations of this compound. Include control wells with no inhibitor (total binding) and wells with a saturating concentration of a known inhibitor (non-specific binding).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound ligand from the free ligand. Wash the filters with ice-cold assay buffer to remove unbound ligand.

-

Quantification: Elute the bound reporter ligand from the filters and quantify its concentration using a validated LC-MS method.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cellular Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the potential cytotoxicity of this compound on a cell line, such as HEK293 cells.

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

-

HEK293 cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the CC50 value.

Patch-Clamp Electrophysiology for Transporter Activity

This advanced protocol can be used to directly measure the electrophysiological consequences of GlyT1 inhibition in cells expressing the transporter.

Objective: To characterize the effect of this compound on GlyT1-mediated currents.

Materials:

-

HEK293 cells stably expressing human GlyT1.

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP).

-

Glycine and this compound.

Methodology:

-

Cell Preparation: Plate GlyT1-expressing HEK293 cells on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal. Apply a brief, stronger suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

-

Baseline Recording: Perfuse the cell with the extracellular solution and clamp the membrane potential at a holding potential (e.g., -60 mV). Record the baseline current.

-

Substrate Application: Perfuse the cell with an extracellular solution containing a known concentration of glycine. This will induce an inward current mediated by the Na⁺/Cl⁻/glycine co-transport through GlyT1.

-

Inhibitor Application: While continuing to apply glycine, co-perfuse the cell with increasing concentrations of this compound.

-

Measurement and Analysis: Record the reduction in the glycine-induced current in the presence of this compound. Plot the percentage of current inhibition against the inhibitor concentration to determine the IC50 for the functional blockade of the transporter.

References

- 1. pnas.org [pnas.org]

- 2. tripod.nih.gov [tripod.nih.gov]

- 3. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-03463275 CAS number and synonyms

An In-depth Technical Guide to PF-03463275

This technical guide provides a comprehensive overview of this compound, a selective inhibitor of the glycine transporter-1 (GlyT1). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental data.

Chemical Identity

| Property | Value |

| CAS Number | 1173239-39-8[1][2][3] |

| Synonyms | PF-3463275, PF 3463275, PF 03463275, compound 10, KB-79869[2][4] |

| Molecular Formula | C19H22ClFN4O[3] |

| Molecular Weight | 376.86 g/mol [3] |

| Hydrochloride CAS | 1173177-11-1[5] |

Mechanism of Action

This compound is a centrally penetrant, orally available, selective, and competitive reversible inhibitor of the glycine transporter-1 (GlyT1)[1][5][6]. GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration[4].

The primary mechanism of action of this compound involves the potentiation of N-methyl-D-aspartate receptor (NMDAR) function[4]. NMDARs are critical for excitatory neurotransmission and synaptic plasticity, and their activation requires the binding of both glutamate and a co-agonist, either glycine or D-serine[7]. By inhibiting GlyT1, this compound increases the concentration of glycine in the synapse, leading to enhanced co-agonist stimulation of NMDARs[4]. This modulation of NMDAR signaling has been investigated for its therapeutic potential in treating cognitive impairments associated with schizophrenia (CIAS)[4][8].

Quantitative Data

In Vitro Binding Affinity

| Parameter | Value | Notes |

| Ki (GlyT1) | 11.6 nM[1][5][6] | Competitive inhibitor |

| Ki (GlyT1) | 13 nM[2] | |

| IC50 (GlyT2) | > 10 µM[9] | Demonstrates high selectivity for GlyT1 over GlyT2 |

In Vivo GlyT1 Occupancy in Schizophrenia Patients

Data from a Positron Emission Tomography (PET) study in patients with schizophrenia receiving twice-daily (BID) doses of this compound[10][11][12].

| Dose (BID) | Mean GlyT1 Occupancy |

| 10 mg | ~44% |

| 20 mg | ~61% |

| 40 mg | ~76% |

| 60 mg | ~83% |

Experimental Protocols

GlyT1 Occupancy Measurement via PET Scan

This protocol was designed to determine the dose-related occupancy of GlyT1 by this compound.

-

Subjects: Healthy volunteers and patients with schizophrenia[10][11].

-

Imaging Agent: 18F-MK-6577, a radioligand for PET imaging of GlyT1[10][11].

-

Procedure:

-

Subjects received one of several doses of this compound (10, 20, 40, or 60 mg) twice daily[10][11].

-

PET scans were conducted to measure the binding of 18F-MK-6577 to GlyT1 in the brain[13].

-

Transporter occupancy was calculated from a graphical occupancy plot, relating the binding potential of the radioligand in the presence and absence of the drug to the plasma concentration of this compound[10].

-

This allowed for the determination of the drug dose required to achieve 50% of the maximum occupancy (ID50) and the plasma concentration for 50% occupancy (IC50)[10].

-

Assessment of NMDAR-Mediated Neuroplasticity

This protocol aimed to evaluate the effects of this compound on long-term potentiation (LTP), a measure of synaptic plasticity.

-

Subjects: Healthy volunteers and patients with schizophrenia[10].

-

Method: Electroencephalography (EEG) was used to measure visual long-term potentiation (LTP)[10].

-

Procedure:

-

Baseline visual evoked potentials (VEPs) were recorded[10].

-

A visual tetanus stimulus was applied to induce LTP[10].

-

Post-tetanus VEPs were recorded to measure the change in amplitude from baseline, which indicates the degree of LTP[10].

-

This procedure was conducted under different dosing conditions of this compound (placebo, 10 mg, 20 mg, 40 mg, and 60 mg BID)[10].

-

Results indicated a peak enhancement of LTP in schizophrenia patients at the 40 mg BID dose, suggesting an inverted 'U' dose-response relationship[14][10][11].

-

Clinical Trial for Cognitive Impairment in Schizophrenia (NCT01911676)

This study investigated the efficacy of this compound in enhancing the effects of cognitive training on cognitive impairment associated with schizophrenia[8][15].

-

Design: A double-blind, placebo-controlled, within-subject, crossover augmentation study[15][16].

-

Participants: Stable outpatients with schizophrenia[15].

-

Procedure:

-

Participants were enrolled if they were cytochrome P450 2D6 extensive metabolizers to limit pharmacokinetic variability[15][16].

-

The study consisted of two 5-week treatment periods separated by a 2-week washout period[15][16].

-

In each period, participants received either this compound (40 or 60 mg twice daily) or a placebo[15][16].

-

Participants engaged in 4 weeks of computerized cognitive training during each treatment period[16].

-

Cognitive performance was assessed using the MATRICS Consensus Cognitive Battery (MCCB)[15].

-

Medication adherence was monitored daily via videoconferencing[16].

-

Signaling Pathway and Experimental Workflow

Caption: Mechanism of this compound action at the glutamatergic synapse.

Caption: Overview of key experimental workflows for this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. forum.schizophrenia.com [forum.schizophrenia.com]

- 13. RePORT ⟩ RePORTER [reporter.nih.gov]

- 14. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia [pubmed.ncbi.nlm.nih.gov]

- 16. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

PF-03463275: A Technical Guide to Target Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03463275 is a potent and selective, centrally penetrant inhibitor of the glycine transporter 1 (GlyT1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] By competitively blocking the reuptake of glycine from the synaptic cleft, this compound elevates extracellular glycine levels. This enhancement of glycinergic neurotransmission is particularly relevant at glutamatergic synapses, where glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1] The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia; thus, GlyT1 inhibition by compounds such as this compound represents a promising therapeutic strategy for addressing cognitive and negative symptoms associated with this disorder.[2][3] This technical guide provides a comprehensive overview of the target selectivity and binding affinity of this compound, based on publicly available data.

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human glycine transporter 1 (GlyT1) and significant selectivity over the glycine transporter 2 (GlyT2).

In Vitro Binding Affinity and Potency

The in vitro binding affinity of this compound has been characterized primarily through radioligand binding assays. These studies have determined the inhibition constant (Ki) against GlyT1 and the half-maximal inhibitory concentration (IC50) against GlyT2.

| Target | Parameter | Value | Species | Assay Type | Reference |

| GlyT1 | K_i_ | 11.6 nM | Human | Radioligand Binding Assay | |

| GlyT2 | IC_50 | > 10,000 nM (> 10 µM) | Not Specified | Not Specified | [1] |

In Vivo Target Occupancy

The in vivo target engagement of this compound has been quantified in human subjects, including healthy volunteers and individuals with schizophrenia, using Positron Emission Tomography (PET) imaging with the GlyT1-specific radioligand ¹⁸F-MK-6577.[2][3] These studies have established a clear dose-dependent occupancy of GlyT1 in the brain.

| Parameter | Value (All Subjects) | Value (Healthy Subjects) | Value (Schizophrenia Patients) | Reference |

| ID_50_ (dose for 50% occupancy) | 0.26 ± 0.03 mg/kg | 0.38 ± 0.06 mg/kg | 0.18 ± 0.02 mg/kg | [2] |

| IC_50_ (plasma concentration for 50% occupancy) | 12.3 ± 1.0 ng/mL | Not Reported Separately | Not Reported Separately | [2] |

Dose-dependent GlyT1 occupancy in schizophrenia patients following twice-daily (BID) administration of this compound:

| Dose (BID) | Mean GlyT1 Occupancy | Reference |

| 10 mg | ~44% | [2][3] |

| 20 mg | ~61% | [2][3] |

| 40 mg | ~76% | [2][3] |

| 60 mg | ~83% | [2][3] |

Note on Selectivity Profile: While this compound shows high selectivity for GlyT1 over GlyT2, a comprehensive, broad-panel screening of its activity against a wider range of receptors, transporters, and enzymes (e.g., a CEREP panel) is not publicly available. Such data is crucial for a complete assessment of its off-target pharmacology.

Mechanism of Action

This compound acts as a competitive inhibitor at the glycine binding site of the GlyT1 transporter.[1] This mechanism of action is illustrated in the signaling pathway diagram below. By reversibly binding to GlyT1, this compound prevents the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells. The resulting increase in synaptic glycine concentration enhances the co-agonism at the glycine binding site of the NMDA receptor, thereby potentiating NMDA receptor-mediated glutamatergic neurotransmission.

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are not extensively described in the public domain. However, based on the available literature, the following methodologies were employed.

Radioligand Binding Assay for K_i_ Determination (General Protocol)

The inhibition constant (K_i_) of this compound for GlyT1 was likely determined using a competitive radioligand binding assay. This type of assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target.

Caption: Generalized Workflow for Radioligand Binding Assay.

Key Components of the Assay:

-

Biological Material: Cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing human GlyT1.

-

Radioligand: A high-affinity, selective radiolabeled ligand for GlyT1 (e.g., [³H]-labeled GlyT1 inhibitor).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.

-

Separation Method: Rapid filtration through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.

-

Detection: Scintillation counting to measure the amount of radioactivity trapped on the filters.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ is then calculated from the IC_50_ using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (K_d_) of the radioligand.

[³H]Glycine Uptake Assay for Functional Inhibition (General Protocol)

Functional inhibition of GlyT1 is typically assessed using a [³H]glycine uptake assay in cells expressing the transporter. This assay directly measures the ability of the compound to block the transport of glycine into the cells.

Caption: Generalized Workflow for [³H]Glycine Uptake Assay.

Key Steps:

-

Cell Culture: GlyT1-expressing cells are seeded in multi-well plates and grown to confluence.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound.

-

Uptake Initiation: The uptake reaction is started by adding a known concentration of [³H]glycine.

-

Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.

-

Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the glycine uptake (IC_50_) is determined.

Positron Emission Tomography (PET) for In Vivo Occupancy

The in vivo occupancy of GlyT1 by this compound in human subjects was determined using PET imaging.[2]

Key Aspects:

-

Radiotracer: ¹⁸F-MK-6577, a PET radioligand with high affinity and selectivity for GlyT1, was used.

-

Study Design: PET scans were conducted at baseline (drug-free) and after administration of this compound.

-

Data Acquisition: Dynamic PET scans were acquired to measure the concentration of the radiotracer in various brain regions over time.

-

Data Analysis: The binding potential of the radiotracer was calculated for each brain region. The percentage of GlyT1 occupancy was determined by the reduction in binding potential after this compound administration compared to baseline. The relationship between the dose or plasma concentration of this compound and GlyT1 occupancy was then modeled to calculate the ID_50_ and IC_50_.

Conclusion

This compound is a high-affinity, competitive inhibitor of the glycine transporter 1. It exhibits excellent selectivity for GlyT1 over GlyT2. In vivo studies in humans have confirmed its ability to engage its target in the brain in a dose-dependent manner. The pharmacological profile of this compound, characterized by its potent and selective inhibition of GlyT1, supports its investigation as a potential therapeutic agent for disorders associated with NMDA receptor hypofunction, such as schizophrenia. Further disclosure of a broad selectivity screen would provide a more complete understanding of its overall pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of PF-03463275: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter type 1 (GlyT1), a member of the solute carrier 6 (SLC6A9) family of neurotransmitter transporters.[1] GlyT1 plays a crucial role in regulating glycine levels in the synaptic cleft, which is essential for the function of N-methyl-D-aspartate (NMDA) receptors. By blocking the reuptake of glycine, this compound increases the concentration of this co-agonist in the synapse, thereby potentiating NMDA receptor-mediated neurotransmission.[1] This mechanism of action has positioned this compound as a potential therapeutic agent for treating the cognitive and negative symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction. This document provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, selectivity, and metabolic stability.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays. The key quantitative data are summarized in the tables below.

Table 1: Glycine Transporter Binding Affinity and Functional Activity of this compound

| Parameter | Target | Value | Assay Type |

| Ki | Human GlyT1 | 11.6 nM | Radioligand Binding Assay |

| IC50 | Human GlyT2 | > 10 µM | Glycine Uptake Assay |

Ki: Inhibitor constant; IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro ADME Profile of this compound

| Parameter | Assay | Result |

| Permeability | MDCK-MDR1 Assay | Improved permeability relative to earlier compounds in the series |

| Metabolic Stability | Human Liver Microsomes (HLM) | Favorable (t1/2 = 80 min) |

ADME: Absorption, Distribution, Metabolism, and Excretion; MDCK-MDR1: Madin-Darby canine kidney cells transfected with the multi-drug resistance gene 1; t1/2: half-life.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of the pharmacological data.

GlyT1 Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for the human GlyT1 transporter.

Materials:

-

Cell membranes prepared from a cell line stably expressing human GlyT1.

-

A suitable radioligand (e.g., [3H]-labeled high-affinity GlyT1 inhibitor).

-

This compound as the competing non-radiolabeled ligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled GlyT1 inhibitor.

-

The IC50 value is calculated by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Glycine Uptake Assay

This functional assay measures the ability of this compound to inhibit the uptake of glycine into cells expressing GlyT1 or GlyT2, thus determining its IC50 and selectivity.

Materials:

-

Cell lines stably expressing human GlyT1 or human GlyT2 (e.g., CHO-K1 cells).

-

[3H]-Glycine or another radiolabeled glycine.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

This compound.

-

Scintillation fluid and counter.

Procedure:

-

Cells are seeded in multi-well plates and grown to confluence.

-

On the day of the assay, the cell culture medium is removed, and the cells are washed with assay buffer.

-

Cells are pre-incubated with varying concentrations of this compound for a specified time.

-

The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled glycine.

-

The incubation is carried out for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of inhibition of glycine uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

MDCK-MDR1 Permeability Assay

This assay assesses the potential of a compound to cross the intestinal barrier and the blood-brain barrier by measuring its transport across a monolayer of MDCK-MDR1 cells.

Materials:

-

MDCK-MDR1 cells.

-

Transwell inserts.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

This compound.

-

LC-MS/MS for quantification.

Procedure:

-

MDCK-MDR1 cells are seeded on Transwell inserts and cultured until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

-

The transport experiment is initiated by adding this compound to either the apical (A) or basolateral (B) chamber of the Transwell insert.

-

Samples are collected from the receiver chamber at various time points.

-

The concentration of this compound in the collected samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

-

The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Human Liver Microsomal (HLM) Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its hepatic clearance.

Materials:

-

Pooled human liver microsomes.

-

NADPH regenerating system (cofactor for CYP450 enzymes).

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

This compound.

-

Acetonitrile or other organic solvent to stop the reaction.

-

LC-MS/MS for quantification.

Procedure:

-

A reaction mixture containing human liver microsomes, this compound, and phosphate buffer is pre-incubated at 37°C.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent.

-

The samples are centrifuged to precipitate the proteins.

-

The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound (this compound).

-

The natural logarithm of the percentage of remaining compound is plotted against time, and the slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vitro Characterization

Caption: Experimental workflow for in vitro characterization.

References

The GlyT1 Inhibitor PF-03463275: A Technical Overview of its Indirect Modulation of NMDA Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03463275 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a key protein responsible for regulating glycine levels in the synaptic cleft. By blocking the reuptake of glycine, this compound indirectly enhances the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as a co-agonist for their activation. This mechanism of action has positioned this compound as a compound of interest for therapeutic intervention in central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides an in-depth overview of the effects of this compound on NMDA receptor function, presenting key quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Indirect NMDA Receptor Potentiation

The primary mechanism by which this compound influences NMDA receptor function is through the inhibition of GlyT1. This transporter plays a crucial role in maintaining low extracellular glycine concentrations in the vicinity of glutamatergic synapses. By inhibiting GlyT1, this compound leads to an increase in synaptic glycine levels, thereby enhancing the co-agonist stimulation of NMDA receptors and potentiating their activity.[1]

Figure 1: Indirect potentiation of NMDA receptor function by this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Target | Assay | Value | Reference |

| GlyT1 | Ki | 11.6 nM | [2] |

| GlyT2 | IC50 | > 10 µM | [2] |

This data demonstrates the high potency and selectivity of this compound for its primary target, GlyT1, with negligible activity at the related GlyT2 transporter.

Table 2: In Vivo GlyT1 Occupancy (Human PET Studies)

| Dose (twice daily) | Mean GlyT1 Occupancy (%) | Reference |

| 10 mg | ~44% | [3][4][5] |

| 20 mg | ~61% | [3][4][5] |

| 40 mg | ~76% | [3][4][5] |

| 60 mg | ~83% | [3][4][5] |

Positron Emission Tomography (PET) studies using the radiotracer 18F-MK-6577 have quantified the dose-dependent occupancy of GlyT1 in the human brain following administration of this compound.[3][4]

Table 3: Effects on NMDA Receptor-Dependent Neuroplasticity (LTP in Schizophrenia Patients)

| Dose (twice daily) | GlyT1 Occupancy (%) | Change in LTP | Reference |

| 40 mg | ~75% | Significant Increase | [3][4][6] |

| 60 mg | ~83% | No significant change from baseline | [3] |

Studies measuring Long-Term Potentiation (LTP), a form of synaptic plasticity known to be NMDA receptor-dependent, have shown that this compound can enhance neuroplasticity in patients with schizophrenia, with a potential inverted "U" dose-response relationship.[3][6]

Experimental Protocols

In Vivo GlyT1 Occupancy Measurement using PET

Objective: To quantify the occupancy of GlyT1 by this compound in the human brain.

Methodology:

-

Radiotracer: 18F-MK-6577, a selective PET ligand for GlyT1.

-

Study Design: A baseline PET scan is conducted to measure GlyT1 availability before drug administration. Following a dosing period with this compound, a second PET scan is performed to measure GlyT1 availability in the presence of the drug.

-

Image Acquisition: Dynamic PET scans are acquired over a period of 90-120 minutes following the intravenous injection of 18F-MK-6577.

-

Data Analysis: Time-activity curves are generated for various brain regions of interest. A kinetic model, such as the two-tissue compartmental model, is used to estimate the total distribution volume (VT) of the radiotracer. GlyT1 occupancy is calculated as the percentage reduction in VT from baseline to the post-dosing scan.

Figure 2: Experimental workflow for PET-based GlyT1 occupancy studies.

Measurement of Long-Term Potentiation (LTP) using Visual Evoked Potentials (VEP)

Objective: To assess the effect of this compound on NMDA receptor-dependent synaptic plasticity in humans.

Methodology:

-

Stimuli: A high-contrast checkerboard pattern is presented to the participant on a computer screen.

-

Study Design:

-

Baseline VEP Recording: Visual evoked potentials are recorded in response to the reversing checkerboard pattern to establish a baseline.

-

Tetanic Stimulation: A period of rapid, repetitive visual stimulation (e.g., high-frequency reversal of the checkerboard pattern) is administered to induce LTP.

-

Post-Tetanus VEP Recording: VEPs are recorded again at multiple time points after the tetanic stimulation to measure any potentiation of the response.

-

-

EEG Recording: Electroencephalography (EEG) is used to record the VEPs from electrodes placed over the visual cortex.

-

Data Analysis: The amplitude and latency of specific VEP components (e.g., N1b) are measured and compared between the baseline and post-tetanus recordings to quantify the degree of LTP.

Figure 3: Experimental workflow for VEP-based LTP measurement.

Conclusion

This compound is a selective GlyT1 inhibitor that indirectly enhances NMDA receptor function by increasing the synaptic availability of the co-agonist glycine. This has been demonstrated through robust, dose-dependent target engagement in the human brain and the potentiation of NMDA receptor-dependent neuroplasticity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on modulators of the glutamatergic system. Further investigation into the direct quantification of synaptic glycine elevation following this compound administration would further solidify our understanding of its pharmacodynamic profile.

References

- 1. PF-3463275 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of PF-03463275: A Glycine Transporter-1 Inhibitor for Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03463275 is a selective and competitive inhibitor of the glycine transporter-1 (GlyT1) that was under development by Pfizer for the treatment of schizophrenia.[1][2] The rationale for its development is rooted in the glutamate hypofunction hypothesis of schizophrenia, which posits that diminished N-methyl-D-aspartate receptor (NMDAR) signaling contributes to the cognitive and negative symptoms of the disorder.[3] By inhibiting GlyT1, this compound increases the synaptic concentration of glycine, an obligatory co-agonist at the NMDAR, thereby enhancing NMDAR-mediated neurotransmission.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various schizophrenia models, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Data Presentation

In Vitro and In Vivo Pharmacology

The preclinical pharmacological profile of this compound is characterized by its high affinity and selectivity for GlyT1, as well as its ability to modulate glycine levels in the central nervous system.

| Parameter | Value | Species/System | Reference |

| GlyT1 Binding Affinity (Ki) | 11.6 nM | Recombinant human GlyT1 | [1][4] |

| GlyT2 Inhibition (IC50) | > 10 µM | Not specified | [2] |

| CSF Glycine Elevation (ED200) | 3.5 mg/kg, p.o. | Rat | [1][2] |

| hERG Inhibition (IC50) | 8.5 µM | Human embryonic kidney (HEK) cells | [1] |

| Human Liver Microsomal Stability (t1/2) | 80 minutes | Human liver microsomes | [1] |

ED200: The dose that doubles the endogenous levels of glycine in cerebrospinal fluid.

Behavioral Pharmacology in Rodent Models

This compound has been evaluated in rodent models that aim to replicate certain behavioral abnormalities observed in schizophrenia, primarily those induced by NMDAR antagonists.

| Model | Effect of this compound | Species | Reference |

| NMDA Antagonist-Induced Hyperactivity | Attenuation of hyperlocomotion | Mouse | [5] |

| Oscillatory Potentials | Dose-dependent reduction in amplitude | Rat | [4] |

Experimental Protocols

Receptor Binding Affinity Assay